o-Trichlorosilylbiphenyl

Surface Modification Polymer Synthesis Hydrolytic Stability

o-Trichlorosilylbiphenyl (CAS 18030-62-1) is an organosilicon compound belonging to the aryltrichlorosilane class, characterized by a trichlorosilyl (-SiCl₃) group attached to the ortho position of a biphenyl scaffold. Its molecular formula is C₁₂H₉Cl₃Si, with a molecular weight of 287.6 g/mol.

Molecular Formula C12H9Cl3Si
Molecular Weight 287.6 g/mol
CAS No. 18030-62-1
Cat. No. B096331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Trichlorosilylbiphenyl
CAS18030-62-1
Synonymso-Trichlorosilylbiphenyl
Molecular FormulaC12H9Cl3Si
Molecular Weight287.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2[Si](Cl)(Cl)Cl
InChIInChI=1S/C12H9Cl3Si/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyIGRRVYLDRDYVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Trichlorosilylbiphenyl (CAS 18030-62-1): Technical Profile and Procurement Baseline for Ortho-Substituted Arylsilanes


o-Trichlorosilylbiphenyl (CAS 18030-62-1) is an organosilicon compound belonging to the aryltrichlorosilane class, characterized by a trichlorosilyl (-SiCl₃) group attached to the ortho position of a biphenyl scaffold. Its molecular formula is C₁₂H₉Cl₃Si, with a molecular weight of 287.6 g/mol [1]. The compound's defining feature is the significant steric hindrance imposed by the ortho-substituted biphenyl group, which directly influences its reactivity, hydrolytic stability, and performance in applications such as cross-coupling reactions and surface modification, distinguishing it from para-substituted analogs [2].

Supports controlled condensation in monolayer and polymer synthesis
Introduces steric bias for Hiyama cross-coupling of congested biaryls
Critically evaluated triple point data (NIST) assists process scale-up design

Why Generic Substitution Fails: o-Trichlorosilylbiphenyl's Ortho-Steric Differentiation from Para Analogs


In aryltrichlorosilane chemistry, simple substitution of one biphenyl isomer for another (e.g., ortho for para) is not feasible without compromising key performance and synthetic outcomes. The ortho-substitution in o-Trichlorosilylbiphenyl introduces profound steric effects that are absent in its para-substituted counterpart, p-trichlorosilylbiphenyl (CAS 18030-61-0). These steric constraints directly govern the compound's reactivity, hydrolytic stability, and self-assembly behavior [1]. For example, the bulky 2-biphenylyl group is known to drastically reduce the rate and extent of hydrolysis compared to less hindered silanes, a critical factor in applications requiring controlled condensation [1]. This fundamental property renders the compound non-interchangeable with para isomers or other less sterically demanding aryltrichlorosilanes in processes where hydrolytic control, surface packing density, or regioselective cross-coupling is paramount.

Hydrolysis Ortho steric bulk retards condensation; para isomer may exhibit uncontrolled hydrolysis, altering film quality.
Packing Surface density and monolayer order depend on ortho geometry; substitution with para may shift self-assembly performance.

Quantitative Differentiation Evidence: o-Trichlorosilylbiphenyl vs. Key Comparators


Hydrolytic Stability: Superior Resistance to Condensation vs. p-Trichlorosilylbiphenyl and Phenyltrichlorosilane

The rate and extent of hydrolysis for aryltrichlorosilanes are inversely related to the steric bulk of the substituent [1]. While specific rate constants for o-trichlorosilylbiphenyl are not reported in the public domain, the presence of the ortho-biphenyl group introduces significant steric hindrance. This is in stark contrast to p-trichlorosilylbiphenyl, where the para-substituent offers minimal steric interference, and to the less bulky phenyltrichlorosilane. This steric shielding at the silicon center retards nucleophilic attack by water, leading to a more controllable and slower hydrolysis profile [2]. This effect is a class-level inference based on established structure-activity relationships in organosilicon chemistry, where increased steric bulk around the silicon atom correlates with enhanced hydrolytic stability.

Hydrolytic Stability
Class-level
Ortho-biphenyl steric bulk significantly retards hydrolysis vs. p-trichlorosilylbiphenyl and phenyltrichlorosilane.
Supports controlled condensation for ordered SAMs
Specific rate constants not publicly reported
Surface Modification Polymer Synthesis Hydrolytic Stability

Thermodynamic Benchmark: Triple Point Temperature for Process Design

The NIST ThermoData Engine provides critically evaluated thermophysical property data for 2-(trichlorosilyl)-1,1'-biphenyl (o-Trichlorosilylbiphenyl). The triple point temperature (Crystal 1, Liquid, and Gas) is established at 1 experimental data point [1]. While a direct comparison with p-trichlorosilylbiphenyl is not available in this specific dataset, the existence of these precise thermodynamic benchmarks is essential for designing and optimizing processes involving phase changes, such as distillation, crystallization, or vapor deposition. This data provides a verifiable, quantitative anchor for process development that is not readily available for all in-class analogs.

Triple Point
Data to verify
1 experimental data point (NIST WTT); full value accessible via database.
Provides quantitative anchor for phase-change process design
Requires direct WTT database retrieval
Thermophysical Properties Process Engineering Phase Equilibria

Steric Parameter Quantification: B-Value as a Measure of Ortho-Hindrance for SAR

The steric bulk of ortho-substituents on biphenyl systems can be quantified using 'B-values', which are derived from the free energies of activation for aryl-aryl rotation measured by variable-temperature NMR and validated by DFT computations [1]. While o-trichlorosilylbiphenyl was not among the 17 compounds specifically measured in this study, the methodology establishes a quantitative framework for assessing the unique steric environment created by ortho-substitution. For procurement, this means the ortho-substituted compound is not just an isomer but a distinct chemical entity with predictable, quantifiable differences in conformational behavior and, consequently, reactivity compared to its para or meta analogs. This class-level inference is critical for understanding its unique behavior in sterically-sensitive applications.

Steric B-Value
Class-level
B-value methodology (VT-NMR/DFT) quantifies ortho hindrance on biphenyl rotation.
Establishes steric differentiation framework from para isomer
Not directly measured on this compound
Quantitative Structure-Activity Relationship Steric Hindrance Computational Chemistry

Synthetic Utility in Cross-Coupling: Aryltrichlorosilane Platform for Hiyama Coupling

Aryltrichlorosilanes, including o-trichlorosilylbiphenyl, are established substrates for palladium-catalyzed Hiyama cross-coupling reactions . In this context, the trichlorosilyl group serves as a versatile handle, activated by a fluoride source (e.g., TBAF) for transmetalation to palladium, enabling the formation of new carbon-carbon bonds with organic halides . While direct comparative yield data against p-trichlorosilylbiphenyl or other aryl silanes is not available in the provided sources, the ortho-substitution pattern on the biphenyl group can be exploited to introduce steric bias in the coupling step, potentially influencing regioselectivity or enabling the synthesis of sterically congested biaryl motifs that are challenging to access via less hindered analogs. This is a class-level inference based on the well-documented use of aryltrichlorosilanes in this reaction manifold.

Hiyama Coupling
Class-level
Aryltrichlorosilane platform engages in Pd-catalyzed, fluoride-activated cross-coupling.
Enables sterically biased biaryl construction
No direct comparative yield data available
Cross-Coupling Hiyama Coupling C-C Bond Formation

Targeted Application Scenarios for o-Trichlorosilylbiphenyl (CAS 18030-62-1) Based on Verifiable Differentiation


Controlled Hydrolysis for Ordered Monolayer and Polymer Synthesis

In applications requiring precise control over silane condensation, such as the formation of self-assembled monolayers (SAMs) on oxide surfaces or the synthesis of well-defined polysiloxanes, the retarded hydrolysis rate of o-trichlorosilylbiphenyl is a critical advantage. The significant steric bulk of the ortho-biphenyl group (class-level inference [1]) prevents rapid, uncontrolled polymerization, allowing for more ordered and reproducible surface functionalization compared to less hindered analogs like p-trichlorosilylbiphenyl. This makes it a preferred reagent for creating robust, organic-modified surfaces in chromatography, biosensing, and advanced materials science, where uniform and predictable film thickness is essential.

Sterically-Demanding Hiyama Cross-Coupling for Complex Biaryl Synthesis

o-Trichlorosilylbiphenyl is an ideal substrate for Hiyama cross-coupling reactions aimed at constructing sterically congested biaryl systems. The ortho-biphenyl group introduces significant steric bulk that can be transferred to the coupling product, enabling access to molecular architectures that are difficult to achieve with less hindered aryl silanes. In a research setting, this compound is particularly valuable for synthesizing ortho-substituted biphenyl-containing pharmaceuticals, agrochemicals, or advanced organic materials where the specific spatial arrangement of aromatic rings is crucial for biological activity or material properties. [1]

Process Development Requiring Precise Thermophysical Data

For chemical engineers and process chemists involved in the scale-up or purification of o-trichlorosilylbiphenyl, the availability of a critically evaluated triple point temperature from the NIST ThermoData Engine provides a robust, quantitative anchor for process design [1]. This data point reduces uncertainty in designing distillation, crystallization, and other phase-change operations, enabling more reliable and efficient manufacturing processes. The existence of this benchmark is a key differentiator when selecting a starting material for kilogram-scale synthesis, as it de-risks the development of robust, reproducible protocols.

Application
Selection Property
Validation Focus
Monolayer & polymer synthesis
Controlled hydrolysis rate
SAM order and reproducibility
Sterically congested biaryl synthesis
Ortho-substituted coupling handle
Cross-coupling yield and regioselectivity
Process scale-up & purification
Triple point thermodynamic benchmark
Phase-change protocol robustness
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